Alkyl Bromide Leaving Group Reactivity: 14-Fold Enhancement over Chloro Analog
The primary alkyl bromide in 3-bromopropane-1-sulfonyl chloride functions as a leaving group with approximately 14-fold greater reactivity compared to the primary alkyl chloride in 3-chloropropane-1-sulfonyl chloride (CAS 1633-82-5). Quantitative leaving group studies establish that relative to chloride (krel = 1), bromide exhibits krel = 14 in SN reactions [1][2]. This difference is intrinsic to the halide leaving group ability order (I⁻ > Br⁻ > Cl⁻) and is independent of the sulfonyl chloride moiety present in both compounds.
| Evidence Dimension | Relative leaving group reactivity (krel) in nucleophilic substitution reactions |
|---|---|
| Target Compound Data | krel (bromide leaving group) = 14 |
| Comparator Or Baseline | 3-Chloropropane-1-sulfonyl chloride: krel (chloride leaving group) = 1 (reference baseline) |
| Quantified Difference | 14-fold higher reactivity for the bromide-bearing target compound |
| Conditions | Class-level kinetic comparison of halide leaving groups; applies to primary alkyl halide environments in protic and aprotic solvents |
Why This Matters
A 14-fold reactivity difference enables chemoselective alkylation at the bromide terminus while the chloride analog may require forcing conditions, potentially compromising sensitive substrates or sulfonyl chloride integrity.
- [1] Wikipedia. Leaving group. Relative to chloride (krel = 1), reactivities increased in the order bromide (krel = 14), iodide (krel = 91), tosylate (krel = 3.7×10⁴). https://en.wikipedia.org/wiki/Leaving_group View Source
- [2] StudyRes. FUNCTIONAL GROUP INTERCONVERSIONS: Halides are good leaving groups with the order of reactivity in SN2 reactions being I > Br > Cl. https://studyres.com/ View Source
